molecular formula C14H21NO4S B14829486 N-(3-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide CAS No. 1243475-65-1

N-(3-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14829486
CAS No.: 1243475-65-1
M. Wt: 299.39 g/mol
InChI Key: OUMDLEWNPYHQNQ-UHFFFAOYSA-N
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Description

N-(3-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

CAS No.

1243475-65-1

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

N-[2-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)19-12-7-5-6-11(15-20(4,16)17)13(12)18-10-8-9-10/h5-7,10,15H,8-9H2,1-4H3

InChI Key

OUMDLEWNPYHQNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-tert-butoxy-2-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Tert-butoxy-2-cyclopropoxyphenyl)acetamide
  • N-(3-Tert-butoxy-2-cyclopropoxyphenyl)carbamate
  • N-(3-Tert-butoxy-2-cyclopropoxyphenyl)urea

Uniqueness

N-(3-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide is unique due to its combination of tert-butoxy and cyclopropoxy groups, which confer specific chemical and physical properties. These properties make it suitable for applications where stability and reactivity are crucial.

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